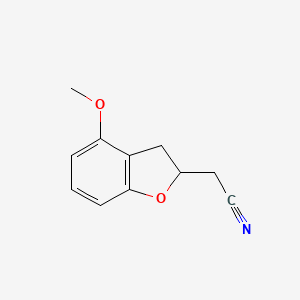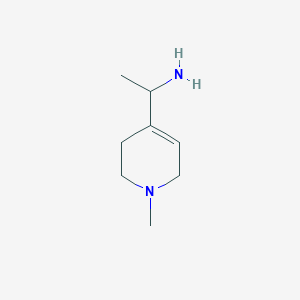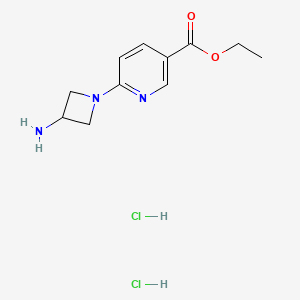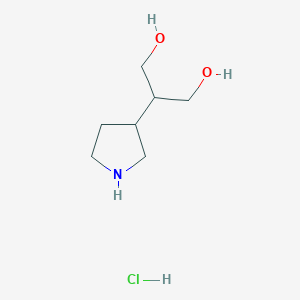
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 1375474-16-0 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-pyrrolidinyl)-1,3-propanediol hydrochloride . The InChI code for this compound is 1S/C7H15NO2.ClH/c9-4-7(5-10)6-1-2-8-3-6;/h6-10H,1-5H2;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research Drug Synthesis and Modification
“2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride” may be used in pharmaceutical research for the synthesis and modification of drug compounds. Its structure suggests potential use in modifying pharmacokinetic profiles of drugs, similar to how pyrrolidine derivatives are used in selective androgen receptor modulators (SARMs) .
Catalysis Homogeneous Catalysis in Water
Compounds with similar structures have been used as homogeneous catalysts for transfer hydrogenation of carbonyl compounds in water . This compound could potentially serve a similar function due to its solubility and reactive sites.
Safety and Hazards
properties
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-7(5-10)6-1-2-8-3-6;/h6-10H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFFXDWKWUIKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

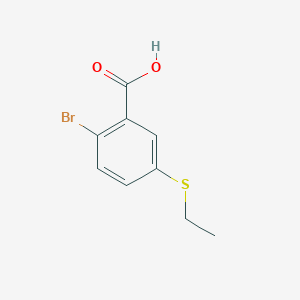

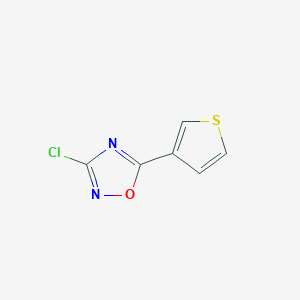
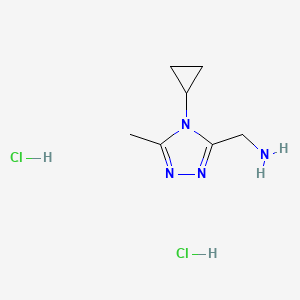
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)




